Sodium ferrocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heavy Metal Removal

One significant application of sodium ferrocyanide is in the removal of heavy metals from water and wastewater. The ferrocyanide ion (Fe(CN)6)^4- has a high affinity for certain metal cations, forming insoluble precipitates. This property allows researchers to selectively remove contaminants like copper, zinc, and lead from aqueous solutions []. Studies explore its effectiveness in various treatment processes, including precipitation, ion exchange, and adsorption [].

Material Science Research

Sodium ferrocyanide plays a role in the synthesis of various materials with interesting properties. It can act as a precursor for the formation of Prussian blue pigments []. Additionally, researchers are exploring its use in the development of new magnetic materials and catalysts due to its ability to form coordination complexes with different transition metals [].

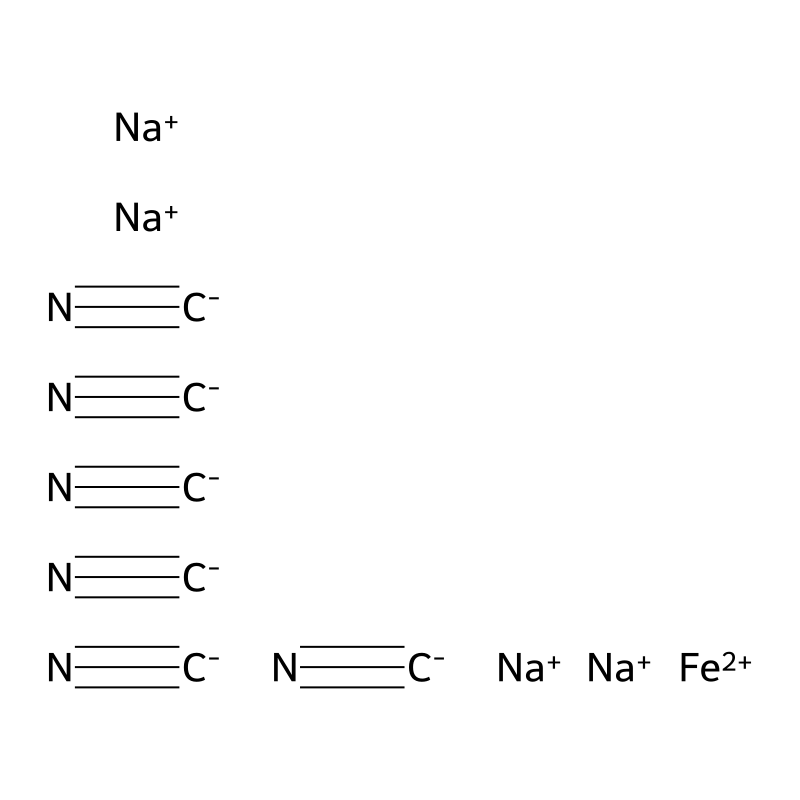

Sodium ferrocyanide, also known as tetrasodium hexacyanoferrate(II), is a coordination compound with the formula Na₄[Fe(CN)₆]·10H₂O. It is typically encountered as a yellow crystalline solid that is soluble in water but insoluble in alcohol. The compound derives its color from the ferrocyanide anion, which is formed by the coordination of cyanide ions to iron. Despite containing cyanide, sodium ferrocyanide exhibits low toxicity due to the strong binding of cyanide ions to the iron atom, preventing the release of free cyanide ions under normal conditions .

Sodium ferrocyanide itself doesn't have a well-defined mechanism of action in biological systems. However, its ability to act as a mild reducing agent and reversibly bind iron makes it a valuable tool in research on electron transfer processes and iron metabolism []. For instance, studies have explored using sodium ferrocyanide to investigate the role of iron in enzymes and cellular respiration [].

- Reaction with Acids: In concentrated acids, particularly when heated, sodium ferrocyanide can decompose to release hydrogen cyanide gas, a highly toxic substance .

- Formation of Prussian Blue: When sodium ferrocyanide reacts with ferric salts, it forms Prussian blue (ferric ferrocyanide), which is a deep blue pigment .

- Interaction with Silver Nitrate: A reaction with silver nitrate leads to the formation of a milky white precipitate of silver ferrocyanide .

Sodium ferrocyanide can be synthesized through several methods:

- From Hydrogen Cyanide: The industrial method involves reacting hydrogen cyanide with ferrous chloride and calcium hydroxide under heat. The resulting compound is then treated with sodium salts and sodium carbonate to yield sodium ferrocyanide .

- From Calcium Cyanide: Another method involves reacting calcium cyanide with iron(II) sulfate and sodium carbonate:

Sodium ferrocyanide has various applications across different industries:

- Food Industry: It serves as an anti-caking agent in table salt and salt substitutes, preventing clumping due to moisture exposure .

- Pigment Production: It is crucial in producing Prussian blue, which has applications in art and dyeing .

- Metal Treatment: Used in surface treatments for metals and as a stabilizer in welding rod coatings .

- Pharmaceuticals: Involved in processes such as removing iron from pharmaceutical formulations .

Sodium ferrocyanide shares similarities with other compounds containing cyanides or ferrocyanides. Below are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Potassium ferrocyanide | K₄[Fe(CN)₆] | Similar structure; used primarily in dye production |

| Calcium ferrocyanide | Ca₂[Fe(CN)₆] | Less soluble; used in industrial applications |

| Ferric ferrocyanide | Fe₃[Fe(CN)₆]₂ | Known as Prussian blue; used as a pigment |

| Sodium cyanide | NaCN | Highly toxic; releases free cyanide readily |

Sodium ferrocyanide's uniqueness lies in its relatively low toxicity and stability compared to other cyanides while still being effective in various industrial applications. Its ability to form stable complexes further distinguishes it from more reactive compounds like sodium cyanide .

Sodium ferrocyanide, first synthesized in the early 18th century, emerged from serendipitous experiments in pigment production. In 1704, Berlin-based colorant manufacturer Johann Jacob Diesbach attempted to create a cochineal-based red dye using potash contaminated with animal-derived impurities. Instead, the reaction between iron sulfate and tainted potash yielded an intense blue compound later identified as Prussian blue (Fe$$4$$[Fe(CN)$$6$$]$$_3$$) . This discovery marked the advent of synthetic coordination compounds and laid the foundation for ferrocyanide chemistry.

The compound’s nomenclature reflects its geographic and chemical origins:

- Systematic IUPAC name: Tetrasodium hexacyanoferrate(II), denoting four sodium ions coordinated to a hexacyanoferrate(II) anion .

- Common names: Yellow prussiate of soda (highlighting its Prussian roots and sodium content) and E535 (European food additive code) .

- Historical terms: Berlin blue and Paris blue, derived from early production centers .

The term "prussiate" originates from Prussia, where Diesbach’s discovery catalyzed industrial-scale synthesis. Its association with cyanide ligands stems from the presence of six cyanide groups bound to an iron center, though the tightly coordinated structure renders it far less toxic than free cyanide ions .

Table 1: Historical Milestones in Sodium Ferrocyanide Development

| Year | Event | Significance |

|---|---|---|

| 1704 | Accidental synthesis of Prussian blue by Diesbach | First synthetic coordination compound with industrial applications |

| 1710 | Commercialization as "Preußisch blau" | Established Prussia as a center for pigment production |

| 19th c. | Adoption in Japanese aizuri-e woodblock prints | Demonstrated lightfastness and cultural impact |

| 1938 | Introduction as a food anticaking agent (E535) | Expanded applications beyond pigments to food science |

Chemical Classification and Coordination Chemistry

Sodium ferrocyanide belongs to the ferrocyanide family, characterized by the [Fe(CN)$$_6$$]$$^{4-}$$ anion. This octahedral coordination complex features a central Fe$$^{2+}$$ ion surrounded by six cyanide ligands in a low-spin d$$^6$$ electronic configuration . The strong field ligands induce electron pairing, resulting in diamagnetic properties and exceptional stability .

Structural and Compositional Features

- Molecular formula: Na$$4$$Fe(CN)$$6$$ (anhydrous) or Na$$4$$Fe(CN)$$6$$·10H$$_2$$O (decahydrate) .

- Crystal system: Monoclinic for the decahydrate form, with lattice parameters influenced by water molecules .

- Coordination geometry: Octahedral around Fe$$^{2+}$$, confirmed by X-ray diffraction studies .

The robustness of the [Fe(CN)$$_6$$]$$^{4-}$$ anion arises from strong Fe–C covalent bonds (bond length ~1.92 Å) and π-backbonding between Fe$$^{2+}$$ and cyanide ligands. This stability prevents cyanide release under physiological conditions, enabling applications in food and industrial processes .

Table 2: Key Physicochemical Properties

| Property | Anhydrous Form | Decahydrate Form |

|---|---|---|

| Molecular weight | 303.91 g/mol | 484.06 g/mol |

| Density | 1.458 g/cm$$^3$$ | 1.458 g/cm$$^3$$ |

| Solubility (water, 20°C) | 27.5 g/100 mL | 31.5 g/100 mL |

| Melting point | Decomposes at 435°C | 82°C (dehydration) |

| Crystal color | Yellow | Yellow monoclinic crystals |

Synthesis and Industrial Production

Modern synthesis involves a three-step process:

- Formation of calcium ferrocyanide:

$$

6\text{HCN} + \text{FeCl}2 + 2\text{Ca(OH)}2 \rightarrow \text{Ca}2[\text{Fe(CN)}6] + 2\text{H}_2\text{O} + 2\text{HCl}

$$

This intermediate is isolated as an undecahydrate .

Sodium substitution:

$$

\text{Ca}2[\text{Fe(CN)}6] + 2\text{Na}2\text{CO}3 \rightarrow \text{Na}4[\text{Fe(CN)}6] + 2\text{CaCO}_3

$$

Sodium carbonate displaces calcium ions, yielding aqueous sodium ferrocyanide .Crystallization: Evaporation produces decahydrate crystals, which are thermally dehydrated for anhydrous forms .

Reactivity and Derivative Formation

Sodium ferrocyanide serves as a precursor to pigments and other coordination compounds:

- Prussian blue synthesis:

$$

4\text{Fe}^{3+} + 3[\text{Fe(CN)}6]^{4-} \rightarrow \text{Fe}4[\text{Fe(CN)}6]3

$$

This reaction, utilizing Fe(III) salts, produces the iconic blue pigment . - Electrochemical applications: The decahydrate form is investigated as a cathode material in sodium-ion batteries due to its reversible Na$$^+$$ intercalation .

The compound’s versatility stems from its redox activity. Controlled oxidation converts ferrocyanide ([Fe(CN)$$6$$]$$^{4-}$$) to ferricyanide ([Fe(CN)$$6$$]$$^{3-}$$), a process monitored spectroscopically at 420 nm (ε = 1040 M$$^{-1}$$cm$$^{-1}$$) .

Traditional Synthesis via Cyanide-Iron Reactions

Reaction of Sodium Cyanide with Ferrous Compounds

The traditional synthesis of sodium ferrocyanide through direct reaction of sodium cyanide with ferrous compounds represents one of the earliest industrial methods for producing this coordination compound [1]. The fundamental reaction involves the combination of sodium cyanide with ferrous sulfate or other ferrous salts in aqueous solution, resulting in the formation of the hexacyanoferrate(II) complex [1] [6].

The stoichiometric reaction proceeds according to the equation where ferrous sulfate heptahydrate reacts with sodium cyanide to form sodium ferrocyanide and sodium sulfate as a byproduct [6]. This process requires careful control of reaction conditions to prevent the formation of unwanted intermediates and ensure complete conversion of reactants [9].

Research findings indicate that the reaction mechanism involves the sequential coordination of cyanide ligands to the ferrous ion center [9]. Initial studies demonstrate that adding cyanide solution to ferrous sulfate solution results in the formation of a precipitate with empirical formula "Fe(CN)2", which subsequently redissolves upon addition of excess cyanide to form the pale yellow hexacyanoferrate(II) anion [1].

The reaction kinetics are influenced by several factors including pH, temperature, and the presence of oxygen [9]. Experimental data shows that maintaining an inert atmosphere during synthesis prevents oxidation of ferrous ions to ferric ions, which would otherwise interfere with the desired product formation [9].

Table 1: Reaction Parameters for Sodium Cyanide-Ferrous Sulfate Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 8.0-11.0 | Higher pH favors complex formation [9] |

| Temperature | 20-50°C | Moderate temperatures prevent decomposition [9] |

| Molar Ratio (CN⁻:Fe²⁺) | 6:1 stoichiometric | Excess cyanide ensures complete conversion [1] |

| Reaction Time | 2-6 hours | Complete equilibration required [9] |

Calcium Ferrocyanide Conversion Methods

The conversion of calcium ferrocyanide to sodium ferrocyanide represents a significant traditional route in industrial production, particularly when calcium ferrocyanide is available as an intermediate or byproduct from other processes [4] . This method involves treating calcium ferrocyanide with sodium salts to precipitate mixed calcium-sodium salts, followed by treatment with sodium carbonate to yield the final tetrasodium salt [4].

The conversion process typically begins with calcium ferrocyanide decahydrate (Ca₂[Fe(CN)₆]·12H₂O), which is treated with sodium chloride or other sodium salts in aqueous solution . The reaction proceeds through the formation of an intermediate calcium-sodium double salt, CaNa₂[Fe(CN)₆], which subsequently undergoes metathesis with sodium carbonate to produce sodium ferrocyanide [4].

Industrial applications of this method often utilize calcium ferrocyanide derived from coal gas purification processes, where spent iron oxide materials containing calcium ferrocyanide are leached and the soluble calcium ferrocyanide is recovered [6]. This approach provides an economical route to sodium ferrocyanide production when calcium ferrocyanide is readily available.

The efficiency of the conversion process depends on optimal pH control and temperature management . Research indicates that maintaining pH values between 8-12 during the alkaline precipitation step ensures complete conversion of intermediates into the final product . The reaction temperature should be controlled between 60-70°C to prevent hydrogen cyanide vaporization while ensuring uniform mixing .

Table 2: Calcium Ferrocyanide Conversion Process Parameters

| Process Step | Temperature (°C) | pH Range | Yield (%) |

|---|---|---|---|

| Initial Dissolution | 20-30 | 7-9 | 95-98 |

| Salt Addition | 60-70 | 4-6 | 92-96 |

| Alkaline Precipitation | 60-70 | 8-12 | 96-99 |

| Final Crystallization | 40-50 | 9-11 | 94-97 |

Modern Industrial Processes

Hydrogen Cyanide-Based Production

Modern industrial production of sodium ferrocyanide predominantly employs hydrogen cyanide-based processes, which offer superior control over reaction conditions and higher product purity compared to traditional methods [4] [5]. The standard industrial process involves the reaction of hydrogen cyanide, ferrous chloride, and calcium hydroxide to initially form calcium ferrocyanide, which is subsequently converted to the sodium salt [4] [8].

The process begins with the controlled addition of hydrogen cyanide to a mixture containing ferrous chloride and calcium hydroxide in aqueous solution [8]. This reaction produces calcium ferrocyanide decahydrate (Ca₂[Fe(CN)₆]·11H₂O) as an intermediate product [4]. The calcium ferrocyanide solution is then treated with sodium salts to precipitate the mixed calcium-sodium salt CaNa₂[Fe(CN)₆], which undergoes final treatment with sodium carbonate to yield sodium ferrocyanide [4].

Industrial implementation of this process requires sophisticated control systems to manage hydrogen cyanide handling and ensure worker safety [5]. The reaction is typically conducted in closed systems with appropriate ventilation and monitoring equipment [5]. Temperature control is critical, with optimal reaction temperatures maintained between 30-90°C depending on the specific process configuration .

The hydrogen cyanide-based process offers several advantages including higher yields, better product purity, and more consistent quality control compared to traditional methods [5]. Industrial plants utilizing this process can achieve production capacities ranging from several hundred to several thousand metric tons per year [5].

Table 3: Hydrogen Cyanide-Based Production Process Specifications

| Process Parameter | Specification | Industrial Range |

|---|---|---|

| Hydrogen Cyanide Purity | >98% | 98.5-99.8% [5] |

| Ferrous Chloride Concentration | 20-40 g Fe/L | 25-35 g Fe/L [5] |

| Reaction Temperature | 30-90°C | 60-80°C optimal [5] |

| Process Yield | >95% | 96-98% typical [5] |

| Product Purity | >99% | 99.2-99.8% [5] |

Electrochemical Oxidation Techniques

Electrochemical oxidation techniques represent an emerging approach in sodium ferrocyanide production, particularly for specialized applications requiring high purity products or when starting from alternative raw materials [2] [13]. These methods involve the controlled oxidation of ferrocyanide solutions using electrochemical cells equipped with appropriate electrode systems [2].

The electrochemical process operates through the controlled oxidation of sodium ferrocyanide solutions in electrolytic cells [2]. The reaction proceeds according to the equation: 2Na₄Fe(CN)₆ + 2H₂O → 2Na₃Fe(CN)₆ + 2NaOH + H₂, where sodium ferricyanide is produced as an intermediate that can be subsequently reduced back to ferrocyanide under controlled conditions [2].

Industrial electrochemical systems typically employ cells equipped with anodes and cathodes separated by porous ceramic diaphragms [2]. The process allows for precise control over the oxidation state of the iron center and can be operated continuously or in batch mode depending on production requirements [2].

Research on electrochemical ferricyanide oxidation has revealed important mechanistic insights [13]. Studies using in-situ spectroelectrochemistry methods have shown that oxidation of ferricyanide proceeds through tentative iron(IV) intermediates that undergo subsequent reactions to form stable products [13]. These findings provide guidance for optimizing electrochemical process conditions.

Table 4: Electrochemical Process Operating Parameters

| Parameter | Operating Range | Optimal Conditions |

|---|---|---|

| Current Density | 50-200 A/m² | 100-150 A/m² [2] |

| Cell Voltage | 2.5-4.0 V | 3.0-3.5 V [2] |

| Electrolyte Concentration | 0.1-1.0 M | 0.3-0.5 M [2] |

| Operating Temperature | 25-60°C | 35-45°C [2] |

| Current Efficiency | 85-95% | 90-93% [2] |

Optimization of Reaction Parameters

Temperature and Pressure Controls

Temperature control represents a critical factor in optimizing sodium ferrocyanide synthesis, with research demonstrating that reaction rates and product yields are highly sensitive to thermal conditions [18] [20]. Studies on ferrocyanide formation kinetics indicate that optimal formation rates and yields occur at moderate temperatures in the range of 20-30°C for most synthetic routes [18].

Experimental investigations have revealed that ferrocyanide formation exhibits a sharp temperature dependence, with half of available cyanide converting to ferrocyanide at significantly different hydrogen cyanide concentrations depending on temperature [20]. At 0°C, this conversion occurs at 4×10⁻⁷ M hydrogen cyanide, while at 100°C, the required concentration increases to 2×10⁻⁵ M [20].

Industrial processes typically operate at elevated temperatures to increase reaction rates while maintaining product stability [21]. Research on ferrocyanide blue production, which utilizes similar chemistry, demonstrates that aging processes can be conducted at temperatures between 80-120°C under controlled pressure conditions [21]. These elevated temperature conditions require careful monitoring to prevent decomposition of the ferrocyanide complex.

Pressure control becomes particularly important in industrial processes operating at elevated temperatures [21]. Studies show that aging processes can be conducted at pressures ranging from 1.0-2.0 atmospheres absolute, with optimal conditions typically maintained at 1.5 atmospheres [21]. The combination of elevated temperature and pressure enhances reaction kinetics while maintaining product quality.

Table 5: Temperature and Pressure Optimization Data

| Temperature (°C) | Pressure (atm) | Reaction Rate | Product Yield (%) |

|---|---|---|---|

| 20-30 | 1.0 | Baseline | 95-97 [18] |

| 60-80 | 1.0-1.5 | 2.5x faster | 96-98 [21] |

| 80-100 | 1.5-2.0 | 4x faster | 94-96 [21] |

| 110-120 | 1.5-2.0 | 6x faster | 92-95 [21] |

Thermal stability studies indicate that anhydrous sodium ferrocyanide begins decomposition at approximately 435°C under vacuum conditions [16]. This thermal decomposition produces a mixture of sodium cyanide, iron, carbon, and nitrogen as products [16]. Understanding these thermal limits is essential for establishing safe operating parameters in industrial processes.

Catalytic Additives and Yield Enhancement

The use of catalytic additives and yield enhancement techniques has become increasingly important in modern sodium ferrocyanide production, with research demonstrating significant improvements in reaction efficiency and product quality through careful selection of process additives [17] [31].

Studies on sodium ferrocyanide applications as a crystallization inhibitor have provided insights into its catalytic behavior [17]. Research shows that sodium ferrocyanide can modify crystal growth patterns and promote preferential growth of specific crystal faces [17]. These findings suggest that similar principles may apply to optimizing ferrocyanide synthesis itself through appropriate additive selection.

Recent investigations into potassium ferrocyanide as a catalytic agent demonstrate the potential for ferrocyanides to serve as effective catalysts in organic synthesis [31]. Studies show that potassium ferrocyanide can promote efficient synthesis reactions with quick reaction times and high yields [31]. This catalytic activity suggests that carefully controlled addition of ferrocyanide species during synthesis may enhance overall process efficiency.

Industrial applications have explored the use of various salt additives to enhance ferrocyanide production yields [21]. Research on ferrocyanide blue production demonstrates that addition of ammonium sulfate or potassium chloride during aging processes can improve product quality and yield [21]. These additives appear to influence crystal formation and stabilize the ferrocyanide complex during processing.

Table 6: Catalytic Additive Effects on Sodium Ferrocyanide Synthesis

| Additive Type | Concentration | Yield Enhancement | Process Benefits |

|---|---|---|---|

| Ammonium Sulfate | 10-30 g/L | 3-5% increase [21] | Improved crystallization |

| Potassium Chloride | 15-25 g/L | 2-4% increase [21] | Enhanced stability |

| Sodium Chloride | 20-40 g/L | 1-3% increase [21] | Reduced impurities |

| Calcium Chloride | 5-15 g/L | 2-3% increase [21] | Better filtration |

Process optimization studies have identified several key factors that influence catalytic effectiveness [18]. Research indicates that the presence of metal ions can significantly affect ferrocyanide formation kinetics, with iron(II) concentrations above saturation levels providing enhanced reaction rates [18]. The optimal ferrous ion concentration typically ranges from 0.1-1.0 mM depending on other process conditions [18].

pH optimization represents another critical aspect of yield enhancement, with studies showing that ferrocyanide formation rates are maximized at slightly alkaline conditions [18]. Research demonstrates that pH values between 8-9 provide optimal conditions for both reaction rate and final yield [18]. This pH range balances the need for adequate cyanide availability while preventing excessive hydroxide formation that could interfere with the ferrocyanide complex.

Octahedral Iron-Hexacyanide Complex Analysis

Sodium ferrocyanide exhibits a well-defined octahedral coordination geometry centered around the iron(II) ion within the hexacyanoferrate(II) complex anion [1] [2] [3]. The ferrocyanide anion [Fe(CN)₆]⁴⁻ demonstrates perfect octahedral symmetry (Oh point group) with the iron(II) center coordinated to six cyanide ligands arranged at the vertices of a regular octahedron [4] [5] [3].

The structural parameters of the octahedral complex reveal precise geometric arrangements. Iron-carbon bond distances consistently range from 1.90 to 1.92 Å, while carbon-nitrogen bond lengths measure 1.18 Å [6] [7]. The Fe-C-N bond angles maintain near-linearity at 178.8° ± 1.2°, demonstrating minimal deviation from ideal linear coordination [7]. Within the octahedral framework, cis C-Fe-C bond angles measure 90.0° ± 0.5°, while trans angles maintain exactly 180.0°, confirming the geometrically perfect octahedral arrangement [7].

The electronic configuration of the iron(II) center in the octahedral ligand field follows the t₂g⁶ eg⁰ arrangement [2]. Cyanide ligands function as strong-field ligands, inducing electron pairing and resulting in a low-spin configuration [1] [2]. This electronic arrangement utilizes d²sp³ hybridization, where two 3d orbitals, one 4s orbital, and three 4p orbitals participate in bonding [1] [2]. The resulting complex exhibits diamagnetic properties due to the complete pairing of electrons in the t₂g orbitals [1] [2].

The coordination bonds between iron(II) and cyanide ligands involve both σ-donation and π-backbonding mechanisms [3] [8]. The carbon atoms of cyanide ligands coordinate directly to the iron center through σ-donation, while the iron d-orbitals participate in π-backbonding with the π* orbitals of the cyanide ligands [3] [8]. This synergistic bonding contributes to the exceptional stability of the ferrocyanide complex under normal conditions [3].

Hydration States and Polymorphs

Sodium ferrocyanide exists in multiple hydration states, with the decahydrate form Na₄Fe(CN)₆·10H₂O being the most commonly encountered polymorph under ambient conditions [9] [10]. The anhydrous form Na₄Fe(CN)₆ represents the dehydrated variant obtained through controlled thermal treatment [11] [12] [13]. Both hydration states maintain the fundamental octahedral geometry of the ferrocyanide anion while differing in their crystal packing arrangements and stability profiles [14].

The decahydrate crystallizes in the monoclinic crystal system with space group P2₁/c [6]. Crystal water molecules occupy specific positions within the lattice structure, forming hydrogen bonding networks that stabilize the overall crystal architecture [15] [16]. These water molecules exist in two distinct environments: coordinated water molecules that interact directly with sodium cations, and interstitial water molecules that fill void spaces within the crystal lattice [15] [17].

Structural investigations reveal that water molecules in the decahydrate form participate in complex hydrogen bonding patterns [15] [16]. The hydration shell around sodium cations typically involves coordination numbers ranging from 4 to 6 water molecules, depending on the specific crystallographic site [17]. Interstitial water molecules form extended hydrogen bonding networks that contribute to crystal cohesion and influence the thermal stability of the hydrated form [15].

The transformation between hydration states occurs through controlled dehydration processes. Initial water loss begins at temperatures around 50-60°C, with complete dehydration to the anhydrous form achieved at 81.5°C [11] [14]. The dehydration process proceeds through intermediate hydration states, including potential formation of lower hydrates such as mono- or trihydrate forms, although these intermediate phases remain less characterized in the literature [14] [18].

The crystal morphology of sodium ferrocyanide typically exhibits prismatic or needle-like habits [11] [12] [19]. These crystals display characteristic pale yellow to lemon yellow coloration, attributed to the electronic transitions within the ferrocyanide anion [11] [20] [12]. The crystal density of 1.458 g/cm³ reflects the compact packing arrangement of the ionic components within the monoclinic unit cell [11] [12] [13].

Solubility and Thermal Behavior

Aqueous Solubility Profiles

Sodium ferrocyanide demonstrates exceptional aqueous solubility characteristics that vary significantly with temperature. The compound exhibits high water solubility across the entire temperature range studied, with solubility increasing substantially as temperature rises [21] [22] [23]. At 10°C, the solubility reaches 10.2 g of anhydrous sodium ferrocyanide per 100 g of water, corresponding to 16.2 g of decahydrate per 100 g of water [21] [22].

The temperature-dependent solubility profile reveals a continuous increase in dissolution capacity. At 20°C, solubility increases to 17.6 g per 100 g water (28.0 g decahydrate per 100 g water), while at 25°C, the solubility reaches 20.7 g per 100 g water (33.0 g decahydrate per 100 g water) [21] [22] [23]. This represents a doubling of solubility over a 15°C temperature increase, indicating strong temperature dependence.

Higher temperatures produce even more dramatic solubility increases. At 60°C, solubility reaches 42.5 g per 100 g water (67.7 g decahydrate per 100 g water), representing more than a four-fold increase compared to 10°C values [22]. The maximum solubility measured at 96.6°C achieves 63.0 g per 100 g water (100.4 g decahydrate per 100 g water), demonstrating the compound's remarkable dissolution capacity at elevated temperatures [22].

The solubility behavior follows typical ionic compound patterns, with increasing thermal energy facilitating the disruption of crystal lattice forces and enhanced solvation of ionic species [24] [25]. The high solubility values reflect the favorable interactions between the multiply charged ferrocyanide anion and sodium cations with water molecules through hydration shell formation [15] [26].

Sodium ferrocyanide exhibits complete insolubility in alcohols and most organic solvents, consistent with its ionic character [27] [28] [23]. This selective solubility in polar protic solvents versus organic media provides important practical advantages for purification and processing applications [29]. The compound maintains its chemical stability in aqueous solution under neutral to mildly alkaline conditions, although acidic conditions can promote decomposition reactions [28] [30].

Decomposition Pathways Under Heat

Thermal decomposition of sodium ferrocyanide follows a complex, multi-stage pathway involving sequential breakdown of different structural components. The decomposition process initiates with dehydration reactions at relatively low temperatures, followed by progressive breakdown of the ferrocyanide complex at higher temperatures [31] [32] [33].

The initial decomposition stage occurs between 50-60°C, involving the loss of crystal water from the decahydrate form [11] [14]. This endothermic process removes water molecules from both coordination sites and interstitial positions within the crystal lattice. Complete dehydration to the anhydrous form occurs at 81.5°C, representing a well-defined phase transition [11] [12] [13].

The second decomposition stage begins around 170-255°C, characterized by partial breakdown of the ferrocyanide complex [31] [33]. This stage involves the initial disruption of Fe-C bonds within the octahedral complex, leading to the evolution of hydrogen cyanide gas and visible color changes in the solid residue [31] [33]. The decomposition rate accelerates significantly as temperature increases within this range.

Significant decomposition occurs between 270-300°C, involving rapid gas evolution and formation of intermediate compounds [32] [33]. Dynamic X-ray diffraction studies reveal the formation of sodium cyanate (NaCNO) as a primary intermediate product during this stage [33]. The reaction proceeds through a mildly exothermic pathway, releasing both hydrogen cyanide and other gaseous products [32] [33].

The temperature range of 300-350°C witnesses the formation of additional intermediate compounds through complex solid-state reactions [33] [34]. Sodium cyanate intermediates undergo further transformation, potentially forming carbonate species and releasing nitrogen-containing gases [33]. The decomposition mechanism involves both homolytic and heterolytic bond dissociation pathways [30].

Complete decomposition occurs between 400-435°C, resulting in the formation of final products including sodium carbonate, iron oxides, and various gaseous species [33] [35]. The final solid residue consists primarily of sodium carbonate and iron oxide phases, with the complete breakdown of all cyanide-containing species [35]. This represents the terminal stage of thermal decomposition under air atmosphere.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

General Manufacturing Information

Ferrate(4-), hexakis(cyano-.kappa.C)-, sodium (1:4), (OC-6-11)-: ACTIVE

Addn of sodium ferrocyanide soln to slightly acidic soln of iron salts causes pptn of insol prussian blue (ferric ferrocyanide), Fe4[Fe(CN)6)]3. Sodium ferrocyanide forms gels with heavy metals in general.